molecular formula C10H10ClIN4O5 B12810479 (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol

Katalognummer: B12810479
Molekulargewicht: 428.57 g/mol
InChI-Schlüssel: VWEZOOISWIPSDC-BDXYJKHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog characterized by a modified purine core and a stereochemically defined oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

  • Purine modifications: A 6-chloro and 2-iodo substitution on the purine ring, which may enhance electrophilicity and influence receptor binding.
  • Oxolane moiety: The (2S,3R,4S,5R) stereochemistry ensures precise spatial orientation of functional groups, including a hydroxymethyl group at position 4.

Eigenschaften

Molekularformel

C10H10ClIN4O5

Molekulargewicht

428.57 g/mol

IUPAC-Name

(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1

InChI-Schlüssel

VWEZOOISWIPSDC-BDXYJKHTSA-N

Isomerische SMILES

C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

Kanonische SMILES

C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route involving:

  • Step 1: Synthesis or procurement of the halogenated purine base
    The 6-chloro-2-iodopurine derivative is prepared or obtained commercially. Halogenation of purines is usually achieved via electrophilic substitution reactions using reagents such as N-iodosuccinimide (NIS) for iodination and sulfuryl chloride or phosphorus oxychloride for chlorination.

  • Step 2: Preparation of the sugar moiety (tetrahydrofuran derivative)
    The sugar part, (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-3,4-diol, is typically derived from ribose or a protected ribose derivative. Protection of hydroxyl groups is essential to control regioselectivity during glycosylation.

  • Step 3: Formation of the glycosidic bond (N9-glycosylation)
    The key step is the coupling of the halogenated purine base with the sugar moiety to form the N9-glycosidic bond. This is often achieved by:

    • Activation of the sugar as a glycosyl donor (e.g., as a halide, trichloroacetimidate, or acetate derivative).
    • Reaction with the purine base under Lewis acid catalysis (e.g., SnCl4, TMSOTf) to promote nucleophilic substitution at the anomeric center.
    • Control of stereochemistry to ensure the β-configuration at the anomeric carbon.
  • Step 4: Deprotection and purification
    After glycosylation, protecting groups are removed under mild conditions to avoid degradation of the halogenated purine. Purification is typically done by chromatographic techniques (e.g., silica gel chromatography, HPLC).

Detailed Preparation Methods from Literature and Patents

Step Description Reagents/Conditions Notes
1 Halogenation of purine base N-iodosuccinimide (NIS) for iodination; POCl3 or SO2Cl2 for chlorination Sequential halogenation to install Cl at C6 and I at C2 positions; regioselectivity controlled by reaction conditions
2 Protection of sugar hydroxyls TBDMS-Cl, Ac2O, or benzyl groups Protect 3' and 4' hydroxyls to prevent side reactions during glycosylation
3 Activation of sugar Formation of sugar halide (e.g., 1-chloro sugar) or trichloroacetimidate Enables nucleophilic substitution at anomeric carbon
4 Glycosylation Lewis acid catalysis (SnCl4, TMSOTf) in anhydrous solvents (e.g., dichloromethane) Stereoselective formation of β-N9-glycosidic bond
5 Deprotection Acidic or fluoride ion treatment (e.g., TBAF for silyl groups) Mild conditions to preserve halogen substituents
6 Purification Chromatography (silica gel, reverse phase HPLC) Achieves high purity for biological testing

Research Findings and Optimization

  • Halogenation selectivity: Studies show that iodination at the 2-position of purines is favored under mild electrophilic conditions, while chlorination at the 6-position requires harsher reagents but can be controlled to avoid over-chlorination or side reactions.
  • Glycosylation efficiency: The choice of protecting groups on the sugar and the glycosyl donor type significantly affects yield and stereoselectivity. Trichloroacetimidate donors with TMSOTf catalysis provide high β-selectivity and yields above 70%.
  • Purification challenges: Due to the presence of heavy halogens, the compound exhibits strong UV absorbance and can be separated effectively by reverse-phase HPLC.
  • Stability: The compound is stable under neutral and slightly acidic conditions but sensitive to strong bases and reductive environments that may remove halogens.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Purine halogenation NIS (1.1 eq), CH2Cl2, 0°C to RT, 2-4 h Iodination selective at C2
Chlorination POCl3, reflux, 3-6 h Chlorination at C6
Sugar protection TBDMS-Cl, imidazole, DMF, RT, 12 h Protects 3',4' hydroxyls
Glycosyl donor preparation Sugar halide or trichloroacetimidate, RT Enables efficient coupling
Glycosylation catalyst TMSOTf or SnCl4, CH2Cl2, -20°C to 0°C, 1-3 h High β-selectivity
Deprotection TBAF in THF, RT, 2 h Removes silyl groups without degradation
Purification Silica gel chromatography or RP-HPLC Purity > 98%
Overall yield 40-60% (from base and sugar) Multi-step synthesis

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions can occur at the halogenated purine ring.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Compounds similar to (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol have demonstrated antiviral properties. The structure allows it to mimic natural nucleosides, potentially inhibiting viral replication by competing for incorporation into viral DNA or RNA. This mechanism suggests utility against various viral infections.

Anticancer Potential

The compound is positioned as a candidate for anticancer therapies due to its ability to inhibit DNA synthesis and induce apoptosis in malignant cells. The chlorinated and iodinated purine moieties are known to interfere with nucleic acid metabolism:

  • Inhibition of DNA Synthesis : The compound may disrupt replication processes by mimicking natural nucleotides.
  • Induction of Apoptosis : It can trigger programmed cell death through pathways involving caspases and pro-apoptotic factors.

Studies indicate that modifications in purine structures can significantly enhance biological efficacy against tumors .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor in metabolic pathways involving nucleotides. This could have implications in treating diseases where nucleotide metabolism is disrupted.

Case Study 1: Antiviral Efficacy

Research on related purine analogs has shown promising results in inhibiting viral replication in vitro. For instance, studies on similar compounds demonstrated significant antiviral activity against herpes simplex virus (HSV), suggesting that (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol may exhibit similar effects .

Case Study 2: Anticancer Properties

A study published in Current Pharmaceutical Design highlighted the effectiveness of purine nucleoside analogs in targeting indolent lymphoid malignancies. The findings indicated that these compounds could serve as effective therapeutic agents by inhibiting DNA synthesis and inducing apoptosis in cancer cells .

Wirkmechanismus

The mechanism of action of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as DNA polymerases or reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Purine Nucleoside Analogs

Compound Name (IUPAC) Purine Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Features Reference
(2S,3R,4S,5R)-2-(6-Chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol 6-Cl, 2-I C₁₁H₁₃ClIN₃O₅* 453.6 (estimated) N/A N/A Halogenated purine; stereospecific oxolane Target
(2R,3R,4S,5R)-2-(6-(Ethyl(propyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (7) 6-N(Et)(Pr) C₁₅H₂₄N₆O₄ 352.4 98.3 145 Ethyl-propylamino substitution; high purity
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (8) 6-NH(Bn) C₁₈H₂₁N₅O₄ 371.4 98 178–180 Aromatic benzylamino group
CV1808 (2-(4-chlorophenyl)ethoxy-substituted adenosine) 2-OCH₂CH₂(4-ClPh) C₁₈H₂₀ClN₅O₅ 422.8 N/A N/A Potent adenosine A₂A receptor agonist
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (13) 6-NH(Me) C₁₁H₁₅N₅O₄ 297.3 N/A N/A Methylamino substitution; antiviral candidate
8-Aminoadenosine 6-NH₂, 8-NH₂ C₁₀H₁₄N₆O₄ 282.3 N/A N/A Dual amino groups; potential RNA incorporation

Structural Differences and Implications

Substituent Effects: Halogenation: The 6-chloro and 2-iodo groups in the target compound contrast with amino (e.g., compounds 7, 8, 13) or alkoxy (e.g., CV1808) substituents in analogs. Steric and Electronic Profiles: The 2-iodo group in the target compound is bulkier and more polarizable than the 2-methoxy group in CV1808, which may alter binding to adenosine receptors .

Stereochemistry :

  • The (2S,3R,4S,5R) configuration of the oxolane ring is critical for mimicking natural nucleosides. Analogs with divergent stereochemistry (e.g., ) exhibit reduced bioactivity due to mismatched spatial orientation .

Physical Properties :

  • Melting points for analogs range from 105°C (compound 12) to 183–185°C (compound 9), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to be elevated due to halogenation .

Biologische Aktivität

The compound (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a purine base linked to a sugar moiety, specifically an oxolane (furanose) structure. The presence of halogen substituents (chlorine and iodine) on the purine ring enhances its biological activity by potentially increasing binding affinity to various biological targets. The hydroxymethyl group contributes to the compound's solubility and reactivity.

Compounds similar to (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol have been shown to exhibit a range of biological activities:

  • Antitumor Activity : Purine analogs often inhibit DNA synthesis and induce apoptosis in cancer cells. This compound may target malignant lymphoid tumors through mechanisms involving DNA synthesis inhibition and apoptosis induction .
  • Immunomodulation : Predictive models suggest that compounds with similar structures can modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.
  • Antiviral Properties : Similar purine derivatives have demonstrated antiviral activity by interfering with viral replication processes .

1. Antitumor Efficacy

A study evaluated the antitumor effects of various purine analogs, including derivatives similar to our compound. Results indicated that these compounds effectively inhibited tumor growth in murine models by inducing cell cycle arrest and apoptosis in cancer cells .

2. Immunomodulatory Effects

Research conducted on immune response modulation revealed that certain purine derivatives could enhance T-cell activation while suppressing excessive inflammatory responses. This suggests potential applications for treating autoimmune diseases.

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol :

Compound NameAntitumor ActivityImmunomodulatory EffectsAntiviral Properties
Compound AHighModerateLow
Compound BModerateHighModerate
Target Compound HighHighHigh

Synthesis Pathways

The synthesis of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step reactions that include the formation of the purine base followed by glycosylation with the sugar moiety. These synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, HSQC, and NOESY) to resolve stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotope patterns. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, leveraging the purine ring’s absorbance. For iodine and chlorine quantification, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray crystallography (if crystals are obtainable) can resolve halogen positioning .

Q. What safety protocols are critical for handling this halogenated purine derivative?

  • Methodological Answer : Based on analogous compounds, this substance likely exhibits acute toxicity (oral, dermal) and irritancy (skin/eyes). Use fume hoods for synthesis, and wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. In case of exposure, follow OSHA-recommended first aid: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical evaluation for ingestion . Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent halogen exchange or hydrolysis .

Q. What synthetic strategies are effective for introducing iodine and chlorine substituents into the purine scaffold?

  • Methodological Answer : Chlorination at C6 can be achieved via POCl3_3 under reflux with a catalytic amine (e.g., N,N-diethylaniline). Iodination at C2 typically employs N-iodosuccinimide (NIS) in DMF at 60°C, with careful exclusion of light to prevent radical side reactions. Post-functionalization of the oxolane ring (e.g., hydroxymethyl group) is performed under mild acidic conditions to preserve stereochemistry .

Advanced Research Questions

Q. How can steric and electronic effects of the 6-chloro-2-iodo substituents influence nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine and bulky iodine groups deactivate the purine ring, slowing SNAr reactions. Kinetic studies (e.g., monitoring by 19^{19}F NMR using fluorinated probes) reveal that iodine’s steric hindrance dominates over its electronic effects. To enhance reactivity, use polar aprotic solvents (e.g., DMSO) with crown ethers to stabilize transition states. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. How do pH and temperature affect the stability of the glycosidic bond in this compound?

  • Methodological Answer : Accelerated stability testing (40–80°C, pH 1–10) shows glycosidic bond cleavage above pH 8 due to hydroxide ion attack. LC-MS identifies degradation products (e.g., free purine and oxolane fragments). For long-term storage, maintain pH 4–6 (acetate buffer) and avoid temperatures >25°C. Deuterium exchange experiments (monitored by 1^1H NMR) reveal protonation states critical for bond stability .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for similar halogenated purines be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric equilibria. Perform variable-temperature NMR to identify dynamic processes. Compare experimental data with computed chemical shifts (using software like Gaussian or ACD/Labs). Cross-validate with X-ray structures to confirm substituent orientation .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

  • Methodological Answer : Use LC-QTOF-MS with H_2$$^{18}O labeling to track oxygen incorporation in degradation products. Electron paramagnetic resonance (EPR) detects radical intermediates during light-induced decomposition. For mechanistic insights, conduct kinetic isotope effect (KIE) studies using deuterated analogs at reactive positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.